molecular formula C14H20N2O4 B8480189 Tert-butyl 2-(2-hydroxybenzamido)ethylcarbamate

Tert-butyl 2-(2-hydroxybenzamido)ethylcarbamate

Cat. No. B8480189
M. Wt: 280.32 g/mol
InChI Key: YDOBTZFOBNFOJA-UHFFFAOYSA-N
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Patent
US07812024B2

Procedure details

To a stirring solution of salicylic acid (2.0 g, 14.5 mmol) and t-butyl N-(2-aminoethyl)carbamate (2.32 g, 14.5 mmol) in dry THF (15 mL) was added a solution of 1,3-dicyclocarbodiimide (3.29 g, 16.0 mmol) in CH2Cl2 (5 mL) dropwise at 0° C. The reaction was stirred for 18 h and then filtered. The filtrate was conc in vacuo. The residue was dissolved in EtOAc (50 mL), washed with 5% NaHCO3, dried with MgSO4, and conc in vacuo to a white solid. The solid purified by silica gel chromatography (gradient: 0-70% EtOAc in hexanes) to yield 2.88 grams (71%) of the product as white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
[Compound]
Name
1,3-dicyclocarbodiimide
Quantity
3.29 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[NH2:11][CH2:12][CH2:13][NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18]>C1COCC1.C(Cl)Cl>[C:17]([O:16][C:15](=[O:21])[NH:14][CH2:13][CH2:12][NH:11][C:1](=[O:10])[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4])([CH3:20])([CH3:18])[CH3:19]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
2.32 g
Type
reactant
Smiles
NCCNC(OC(C)(C)C)=O
Name
1,3-dicyclocarbodiimide
Quantity
3.29 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (50 mL)
WASH
Type
WASH
Details
washed with 5% NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solid purified by silica gel chromatography (gradient: 0-70% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCNC(C1=C(C=CC=C1)O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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